DL-Dithiothreitol-d10
Overview
Description
This compound is a strong reducing agent that forms a stable six-membered ring with an internal disulfide bond once oxidized . The deuterium labeling makes it particularly useful in various scientific research applications, including nuclear magnetic resonance (NMR) studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Dithiothreitol-d10 is synthesized by incorporating deuterium into DL-Dithiothreitol. The process involves the substitution of hydrogen atoms with deuterium atoms in the molecular structure of DL-Dithiothreitol. This is typically achieved through a series of chemical reactions that introduce deuterium into the compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using deuterated reagents. The process is optimized to ensure high isotopic purity and yield. The compound is then purified and characterized to confirm its structure and isotopic composition .
Chemical Reactions Analysis
Types of Reactions
DL-Dithiothreitol-d10 undergoes several types of chemical reactions, including:
Reduction: It acts as a reducing agent, reducing disulfide bonds in proteins and other biomolecules.
Oxidation: Upon oxidation, it forms a stable six-membered ring with an internal disulfide bond.
Thiol-Disulfide Interchange: This reaction involves the interchange of thiol and disulfide groups, which is crucial in protein chemistry.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other thiol-containing compounds and oxidizing agents. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .
Major Products Formed
The major products formed from the reactions of this compound include reduced thiol groups and oxidized disulfide forms of the compound. These products are essential in various biochemical processes .
Scientific Research Applications
DL-Dithiothreitol-d10 has a wide range of scientific research applications, including:
Chemistry: Used as a reducing agent in chemical synthesis and analysis.
Biology: Plays a crucial role in protein folding and stabilization by reducing disulfide bonds.
Medicine: Utilized in the study of redox biology and the development of therapeutic agents.
Industry: Employed in the production of pharmaceuticals and other chemical products.
Mechanism of Action
DL-Dithiothreitol-d10 exerts its effects through the thiol-disulfide interchange reaction. This mechanism involves the reduction of disulfide bonds in biomolecules, leading to the formation of thiols and the cyclic disulfide of this compound . The compound targets disulfide bonds in proteins and other molecules, facilitating their reduction and stabilization .
Comparison with Similar Compounds
Similar Compounds
DL-Dithiothreitol: The non-deuterated form of DL-Dithiothreitol-d10, commonly used as a reducing agent.
Dithioerythritol: An isomer of DL-Dithiothreitol, also used for reducing disulfide bonds.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in NMR studies and other applications requiring isotopic labeling. This feature distinguishes it from other similar compounds and enhances its utility in scientific research .
Properties
IUPAC Name |
1,1,2,3,4,4-hexadeuterio-2,3-dideuteriooxy-1,4-bis(deuteriosulfanyl)butane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2S2/c5-3(1-7)4(6)2-8/h3-8H,1-2H2/i1D2,2D2,3D,4D,5D,6D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJLVAABSRFDPM-BSSDICLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CS)O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])(C([2H])([2H])S[2H])O[2H])O[2H])S[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583848 | |
Record name | 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
302912-05-6 | |
Record name | 1,4-Bis[(~2~H)sulfanyl](~2~H_6_)butane-2,3-(~2~H_2_)diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00583848 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DL-Dithiothreitol-d10 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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